molecular formula C27H19ClN2 B3867201 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole

5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole

Cat. No. B3867201
M. Wt: 406.9 g/mol
InChI Key: YGVLSHFLMGXOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole has shown promising results in various scientific research applications. It has been studied extensively for its potential use as an anticancer agent. Studies have shown that 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use as an antifungal agent. Studies have shown that 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole exhibits potent antifungal activity against various fungal strains.

Mechanism of Action

The mechanism of action of 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various cellular processes, including cell proliferation, angiogenesis, and inflammation. It is believed that 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole inhibits the activity of various enzymes and signaling pathways involved in these cellular processes.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits potent antiproliferative, anti-inflammatory, and antifungal activity. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole in lab experiments include its potent biological activity, low toxicity towards normal cells, and potential use as a selective anticancer agent. However, its limitations include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole. One such direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use as a selective anticancer agent in preclinical and clinical studies. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of novel analogs of 5-(4-biphenylyl)-2-(3-chlorophenyl)-4-phenyl-1H-imidazole may lead to the discovery of more potent and selective anticancer agents.

properties

IUPAC Name

2-(3-chlorophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2/c28-24-13-7-12-23(18-24)27-29-25(21-10-5-2-6-11-21)26(30-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLSHFLMGXOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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